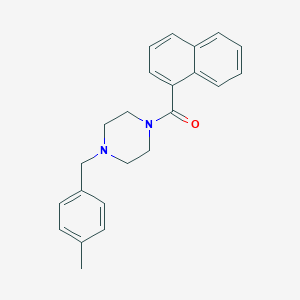
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids, and its chemical structure is similar to that of the well-known synthetic cannabinoid, AB-CHMINACA.
Wirkmechanismus
MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. MMB-CHMINACA also has a moderate affinity for the CB2 receptor, which is mainly found in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. MMB-CHMINACA also has the potential to cause adverse effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-CHMINACA in lab experiments is its potent psychoactive effects, which make it an ideal reference standard for the identification and quantification of synthetic cannabinoids in biological samples. However, the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects. Therefore, researchers must exercise caution when working with this compound and follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research on MMB-CHMINACA. One area of interest is the development of new synthetic cannabinoids that have similar or improved therapeutic effects with fewer adverse effects. Additionally, researchers are exploring the potential of MMB-CHMINACA as a therapeutic agent for various medical conditions, including chronic pain, anxiety, and depression. Further research is needed to fully understand the biochemical and physiological effects of MMB-CHMINACA and its potential as a therapeutic agent.
Conclusion:
In conclusion, MMB-CHMINACA is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. While the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its potential as a therapeutic agent.
Synthesemethoden
MMB-CHMINACA can be synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of the intermediate compound, 2-methoxybenzylamine, which is then reacted with 3,4,5-trimethoxybenzyl chloride to form MMB-CHMINACA. The final product is purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
MMB-CHMINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is often used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, MMB-CHMINACA has been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
Eigenschaften
Produktname |
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine |
|---|---|
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3 |
InChI-Schlüssel |
VTXXVKIYLWZZEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)


![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
